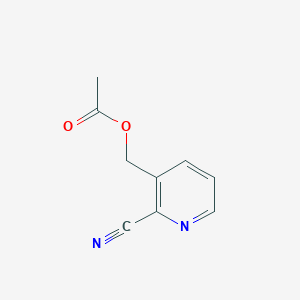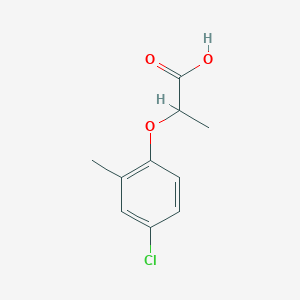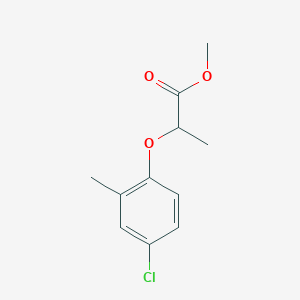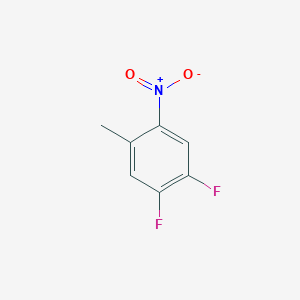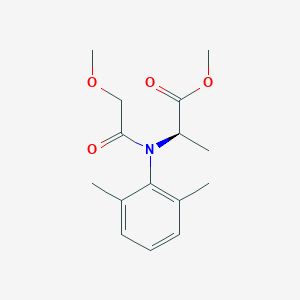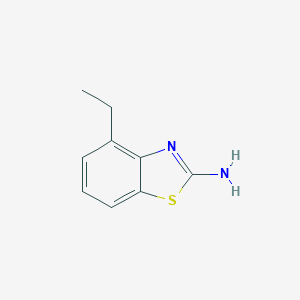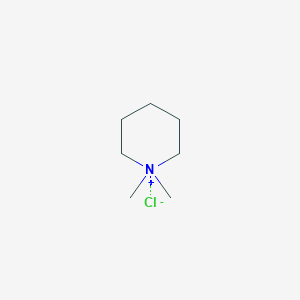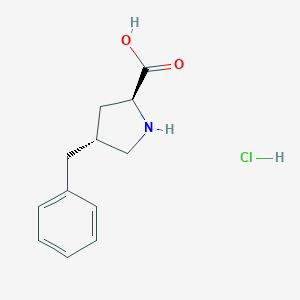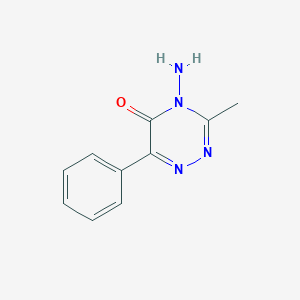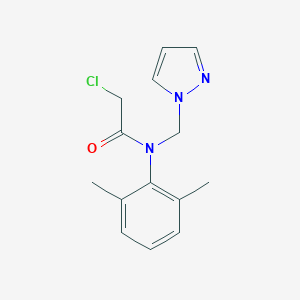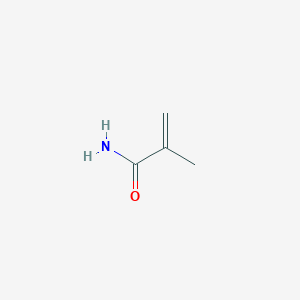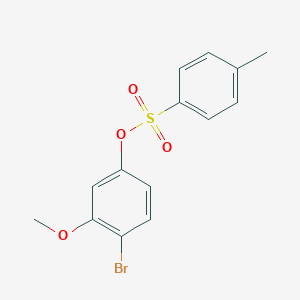
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields.Molecular Structure Analysis
The molecular weight of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is 357.22 g/mol. The InChI Key is LIIDHYIODBKDJM-UHFFFAOYSA-N.Chemical Reactions Analysis
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is often used as a reagent in organic synthesis. It plays a significant role in the synthesis of photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through photodynamic therapy (PDT).Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitization
A significant application of derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is in the field of photodynamic therapy (PDT). The compound has been utilized for synthesizing photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through PDT. The photosensitizers demonstrate valuable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Chemistry and Crystal Engineering
The compound plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal. Studies have examined the solid-state structures of various derivatives, highlighting the importance of these interactions in forming crystal structures and exploring the potential of these compounds in the design of new materials with specific properties (Andleeb et al., 2018).
Synthetic Chemistry
In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields (Pan et al., 2020).
Antioxidant and Anticancer Activities
Derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate have been explored for their biological activities, including antioxidant and anticancer properties. These compounds have demonstrated significant potential in inhibiting the growth of cancer cells and protecting against oxidative stress, indicating their possible use in the development of new therapeutic agents (Dong et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDHYIODBKDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472943 | |
| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
CAS RN |
137396-01-1 | |
| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



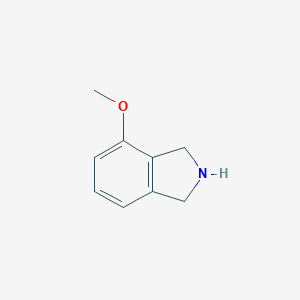
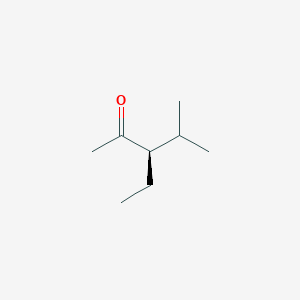
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
